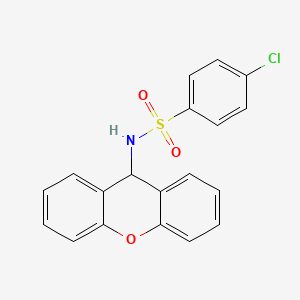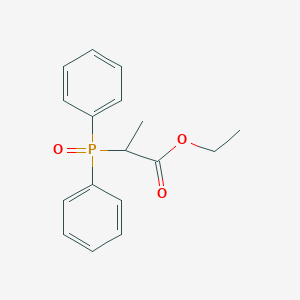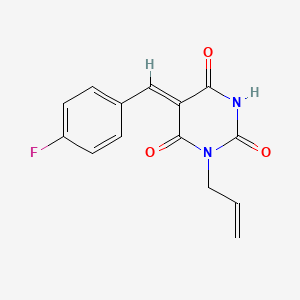![molecular formula C19H17N3O3S B4926399 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as compound 1 and has been synthesized using various methods. The aim of
作用机制
The mechanism of action of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been suggested that this compound may exert its anti-bacterial activity by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
The advantages of using 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of COX-2 and iNOS, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its efficacy and safety.
未来方向
There are several future directions that can be explored in the study of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. These include further studies to determine its mechanism of action, studies to determine its efficacy and safety in animal models, and studies to determine its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, studies can be conducted to determine the potential use of this compound in combination with other drugs for the treatment of cancer and bacterial infections.
In conclusion, 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine its efficacy and safety for its potential use in the treatment of various diseases.
合成方法
The synthesis of 3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been reported using various methods. One of the most commonly used methods is the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with phenoxypropanoic acid. The resulting compound is then treated with benzoyl chloride to obtain the final product. Other methods include the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid, and the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-phenoxypropanoic acid and benzoyl chloride.
科学研究应用
3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
3-(2-phenoxypropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13(25-16-8-3-2-4-9-16)17(23)21-15-7-5-6-14(12-15)18(24)22-19-20-10-11-26-19/h2-13H,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHQRPNPCCSERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-phenoxypropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)




![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)